molecular formula C14H17N3O3 B3044976 ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate CAS No. 10077-97-1

ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate

Cat. No. B3044976
CAS RN: 10077-97-1
M. Wt: 275.3 g/mol
InChI Key: FZZLKRCXBIYQRN-UHFFFAOYSA-N
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Description

Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate is a chemical compound with a complex structure. It contains a carbamothioylformamide group bonded with a phenyl ring at one end and a 1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one group at the other end .


Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was heated at 50°C and stirred for 3 hours, yielding an orange solution .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed through Hirshfeld surface analysis, indicating that the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used as a building block for synthesizing different heterocyclic and bioactive compounds .


Physical And Chemical Properties Analysis

The compound has a nearly planar 2,3-dihydro-1H-pyrazole ring. The ethyl ester group is approximately planar and subtends an angle to the pyrazole ring .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Docking and DFT Studies

The compound has been studied using docking and Density Functional Theory (DFT) methods . These studies can provide insights into the compound’s structure, stability, and interactions with other molecules. The results revealed quite similarities between the experimental and theoretical calculations .

Structural Studies

Structural studies of the compound have been conducted using single crystal XRD analysis . These studies can provide detailed information about the compound’s molecular structure and the types of intermolecular interactions that stabilize its supramolecular assembly .

Interaction Energy Calculations

Interaction energy calculations have been conducted to find the type of interaction energy prominent in stabilizing the compound’s supramolecular assembly . These calculations can provide insights into the compound’s stability and reactivity .

Quantum Parameter Investigation

The quantum parameters of the compound have been investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . These investigations can provide insights into the compound’s electronic structure and properties .

Docking with Ampicillin-CTX-M-15

The compound has been docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol . This suggests potential applications of the compound in drug design and development .

Inhibition of ELOVL6

The compound has been found to effectively reduce the elongation index of fatty acids of hepatocytes . This suggests that the compound penetrates the cell wall and inhibits ELOVL6 , indicating potential applications in the treatment of metabolic disorders .

Synthesis of Bioactive Compounds

The compound has been used as a building block for synthesizing different heterocyclic and bioactive compounds . These compounds have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .

Mechanism of Action

Target of Action

A related compound was found to have good binding interaction with ampicillin-ctx-m-15 .

Mode of Action

The mode of action of this compound involves interaction with its target. The compound was found to have a good binding interaction with its target, as indicated by a docking score of -5.26 kcal/mol . This suggests that the compound may bind strongly to its target, potentially influencing the function of the target protein.

Biochemical Pathways

Related compounds have been found to exhibit various biological activities, including antibacterial, antifungal, antimycobacterial, and antitumor activities . This suggests that the compound may interact with multiple biochemical pathways.

Result of Action

The compound’s strong binding interaction with its target suggests that it may influence the function of the target protein, potentially leading to various biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s stability, as suggested by a study showing a weak weight loss up to 120 °C, possibly due to the evaporation of adsorbed water . pH and the presence of other molecules in the environment can also influence the compound’s action and efficacy.

properties

IUPAC Name

ethyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-20-14(19)15-12-10(2)16(3)17(13(12)18)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZLKRCXBIYQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281361
Record name Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate

CAS RN

10077-97-1
Record name NSC21398
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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